molecular formula C10H14O2 B8746635 Butylcatechol

Butylcatechol

Cat. No.: B8746635
M. Wt: 166.22 g/mol
InChI Key: BJEMXPVDXFSROA-UHFFFAOYSA-N
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Description

Butylcatechol, commonly referred to as 4-tert-Butylcatechol (TBC), is a substituted catechol derivative with the chemical formula C₁₀H₁₄O₂. It features a tert-butyl group (-C(CH₃)₃) at the para position of the catechol ring (1,2-dihydroxybenzene) . TBC is synthesized via the Friedel-Crafts alkylation of catechol with isobutylene, catalyzed by ion-exchange resins .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-butylbenzene-1,2-diol

InChI

InChI=1S/C10H14O2/c1-2-3-5-8-6-4-7-9(11)10(8)12/h4,6-7,11-12H,2-3,5H2,1H3

InChI Key

BJEMXPVDXFSROA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=CC=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Butylcatechol is compared here with 3,5-di-tert-butylcatechol , a structurally related compound, to highlight differences in reactivity, coordination chemistry, and applications.

Table 1: Comparative Analysis of this compound and 3,5-di-tert-Butylcatechol

Property 4-tert-Butylcatechol (TBC) 3,5-di-tert-Butylcatechol
Structure Para-substituted tert-butyl group on catechol Meta- and para-substituted tert-butyl groups
Molecular Weight 166.22 g/mol 250.36 g/mol
Coordination Chemistry Forms B-type chelated complexes with Fe(III), showing low reactivity toward O₂ Forms Cu(II)-semiquinone complexes, enabling NO generation from nitrite
Catalytic Activity Poor reductant for O₂ in enzyme-mimetic systems High catecholase activity in Cu(II) complexes (e.g., oxidation of 3,5-di-tert-butylcatechol to o-benzoquinone)
Applications Polymerization inhibitor, antioxidant Catalyst in aerobic oxidation reactions

Structural and Reactivity Differences

Substituent Position and Steric Effects: TBC’s single para-substituted tert-butyl group creates moderate steric hindrance, favoring chelated (B-type) coordination with Fe(III) in enzyme-competitive inhibitor complexes . 3,5-di-tert-butylcatechol’s dual substituents enhance steric bulk, promoting square-planar geometry in Cu(II) complexes and enabling unique redox interactions (e.g., semiquinone radical formation) .

Redox Behavior: TBC’s chelated Fe(III) complexes exhibit low reactivity toward O₂ due to poor electron-donating capacity . 3,5-di-tert-butylcatechol acts as a stronger reductant in Cu(II) systems, facilitating catalytic O₂ activation for oxidation reactions (e.g., conversion to o-benzoquinone with 75% NO yield in nitrite reactions) .

Biological and Industrial Relevance :

  • TBC’s tyrosinase inhibition is leveraged in depigmentation studies, whereas 3,5-di-tert-butylcatechol’s metal complexes are pivotal in modeling catechol oxidase enzymes .

Research Findings and Mechanistic Insights

  • Enzyme-Mimetic Systems :

    • TBC’s Fe(III) complexes mimic the coordination geometry of 3,4-protocatechuate dioxygenase (3,4-PCD) inhibitors but show divergent O₂ reactivity due to B-type chelation .
    • 3,5-di-tert-butylcatechol’s Cu(II) complexes demonstrate catecholase activity dependent on Cu-Cu bond distances (~2.9–3.0 Å), with kinetic studies following Michaelis-Menten models .

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